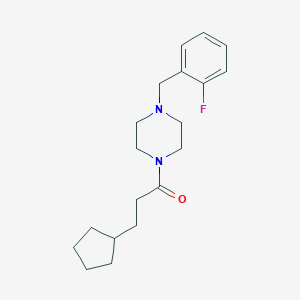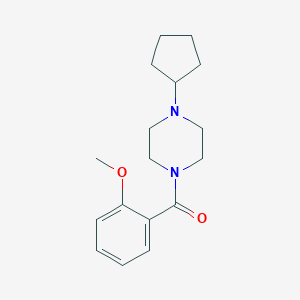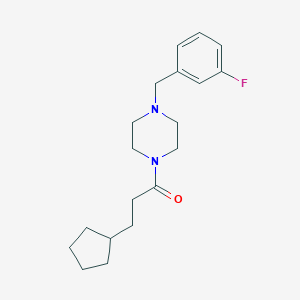![molecular formula C20H32N2O B247576 1'-[(4-ETHOXYPHENYL)METHYL]-3-METHYL-1,4'-BIPIPERIDINE](/img/structure/B247576.png)
1'-[(4-ETHOXYPHENYL)METHYL]-3-METHYL-1,4'-BIPIPERIDINE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1’-(4-Ethoxybenzyl)-3-methyl-1,4’-bipiperidine is a synthetic organic compound that belongs to the class of bipiperidines. This compound is characterized by the presence of a 4-ethoxybenzyl group attached to the nitrogen atom of a 1,4’-bipiperidine structure, with an additional methyl group at the 3-position. The unique structural features of this compound make it an interesting subject for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1’-(4-Ethoxybenzyl)-3-methyl-1,4’-bipiperidine typically involves a multi-step process. One common method includes the alkylation of 1,4’-bipiperidine with 4-ethoxybenzyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions. The resulting intermediate is then subjected to methylation using methyl iodide or methyl sulfate to obtain the final product.
Industrial Production Methods: Industrial production of 1’-(4-Ethoxybenzyl)-3-methyl-1,4’-bipiperidine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1’-(4-Ethoxybenzyl)-3-methyl-1,4’-bipiperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as carbonyl or carboxyl groups.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce any unsaturated bonds or functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl position, using reagents like sodium azide or sodium cyanide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous or acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium azide or sodium cyanide in polar aprotic solvents.
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of saturated hydrocarbons.
Substitution: Formation of azides or nitriles.
Scientific Research Applications
1’-(4-Ethoxybenzyl)-3-methyl-1,4’-bipiperidine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological receptors and enzymes.
Medicine: Investigated for its potential therapeutic properties, including analgesic and anti-inflammatory effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1’-(4-Ethoxybenzyl)-3-methyl-1,4’-bipiperidine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various physiological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
1’-(4-Ethoxybenzyl)-3-methyl-1,4’-bipiperidine can be compared with other similar compounds, such as:
1’-(4-Methoxybenzyl)-3-methyl-1,4’-bipiperidine: Similar structure but with a methoxy group instead of an ethoxy group.
1’-(4-Chlorobenzyl)-3-methyl-1,4’-bipiperidine: Similar structure but with a chloro group instead of an ethoxy group.
1’-(4-Nitrobenzyl)-3-methyl-1,4’-bipiperidine: Similar structure but with a nitro group instead of an ethoxy group.
Properties
Molecular Formula |
C20H32N2O |
|---|---|
Molecular Weight |
316.5 g/mol |
IUPAC Name |
1-[(4-ethoxyphenyl)methyl]-4-(3-methylpiperidin-1-yl)piperidine |
InChI |
InChI=1S/C20H32N2O/c1-3-23-20-8-6-18(7-9-20)16-21-13-10-19(11-14-21)22-12-4-5-17(2)15-22/h6-9,17,19H,3-5,10-16H2,1-2H3 |
InChI Key |
YTKFWXBFVGRGTA-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)CN2CCC(CC2)N3CCCC(C3)C |
Canonical SMILES |
CCOC1=CC=C(C=C1)CN2CCC(CC2)N3CCCC(C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


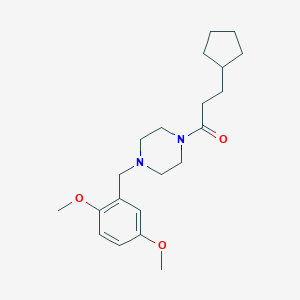
![2-(biphenyl-4-yloxy)-1-[4-(2,4-dimethoxybenzyl)piperazin-1-yl]ethanone](/img/structure/B247497.png)
![2-(biphenyl-4-yloxy)-1-[4-(2,5-dimethoxybenzyl)piperazin-1-yl]ethanone](/img/structure/B247498.png)
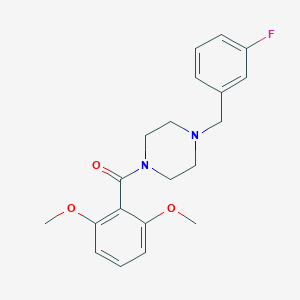
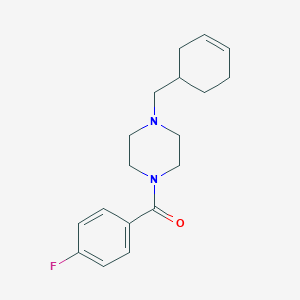
![(2-METHOXYPHENYL){4-[4-(METHYLSULFANYL)BENZYL]PIPERAZINO}METHANONE](/img/structure/B247502.png)

![1-[4-(1-Benzylpiperidin-4-yl)piperazin-1-yl]-3-cyclopentylpropan-1-one](/img/structure/B247505.png)
![3-Cyclopentyl-1-[4-(pyridin-2-ylmethyl)piperazin-1-yl]propan-1-one](/img/structure/B247507.png)
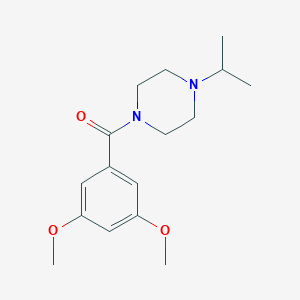
![1-(2,4-Dimethoxybenzyl)-4-[(2-naphthyloxy)acetyl]piperazine](/img/structure/B247512.png)
